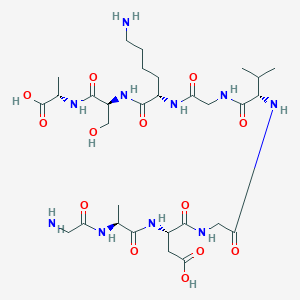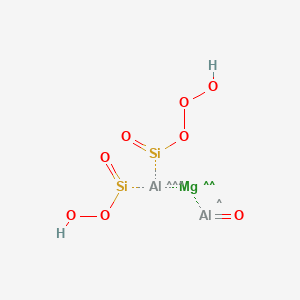
Aluminum magnesium silicate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum magnesium silicate is a naturally occurring mineral composed of aluminum, magnesium, silica, and oxygen. It is commonly found in the form of clay and is widely used in various industries due to its unique properties. This compound is known for its ability to act as a thickening agent, stabilizer, and absorbent, making it valuable in cosmetics, pharmaceuticals, and other applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of aluminum magnesium silicate involves several steps:
Raw Material Preparation: Magnesium chloride or magnesium sulfate is used as the magnesium source, while aluminum sulfate, aluminum chloride, or aluminum nitrate serves as the aluminum source.
Synthesis Reaction: The magnesium and aluminum salts are dissolved in pure water to form a mixed salt solution. Separately, the silicate salt is dissolved in water to create a silicate solution. These solutions are then mixed, and the pH is adjusted to a suitable range.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves strict quality control measures to ensure the purity and consistency of the final product. Parameters such as pH, temperature, and reaction time are carefully monitored to produce high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Aluminum magnesium silicate undergoes various chemical reactions, including:
Acid-Base Reactions: It reacts with acids to neutralize excess acid, making it useful as an antacid.
Hydration and Dehydration: The compound can absorb and release water, which is essential for its use as a thickening and stabilizing agent.
Common Reagents and Conditions
Acids: Hydrochloric acid is commonly used in reactions involving this compound to adjust pH levels.
Water: Pure water is essential for the synthesis and post-treatment processes.
Major Products Formed
Magnesium Chloride and Silicon Dioxide: When reacting with hydrochloric acid, this compound forms magnesium chloride and silicon dioxide.
Scientific Research Applications
Aluminum magnesium silicate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of aluminum magnesium silicate involves its ability to neutralize acids and stabilize formulations. In the stomach, it reacts with excess acid to increase the pH, providing relief from heartburn and indigestion . Its molecular structure allows it to form a gel-like network, which helps in thickening and stabilizing various formulations .
Comparison with Similar Compounds
Similar Compounds
Magnesium Silicate: Similar to aluminum magnesium silicate, magnesium silicate is used as an antacid and absorbent.
Aluminum Silicate: This compound is also used in various industrial applications, including ceramics and glass production.
Uniqueness
This compound stands out due to its combined properties of both aluminum and magnesium silicates. This combination enhances its ability to stabilize and thicken formulations, making it more versatile than its individual components .
Properties
Molecular Formula |
Al2H2MgO8Si2 |
|---|---|
Molecular Weight |
264.45 g/mol |
InChI |
InChI=1S/2Al.Mg.HO4Si.HO3Si.O/c;;;1-3-4-5-2;1-3-4-2;/h;;;1H;1H; |
InChI Key |
ZIWHULSTMFGVSZ-UHFFFAOYSA-N |
Canonical SMILES |
OOO[Si]=O.OO[Si]=O.O=[Al].[Mg].[Al] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[9-[(2S,6R)-4-[bis(4-methoxyphenyl)-phenylmethyl]-6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]morpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12393025.png)
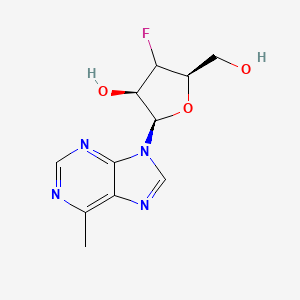
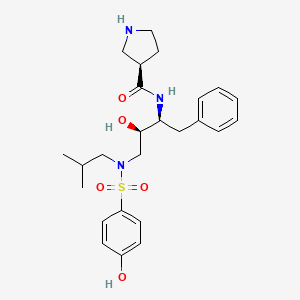
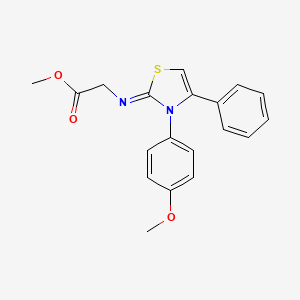
![2-(2-cyclopentyl-1~{H}-imidazol-5-yl)-7-[2-(4-fluoranyl-2,6-dimethyl-phenoxy)-5-(2-oxidanylpropan-2-yl)phenyl]-5-methyl-furo[3,2-c]pyridin-4-one](/img/structure/B12393055.png)
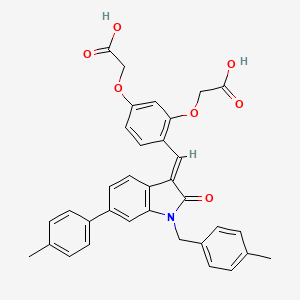
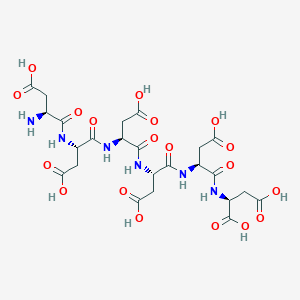
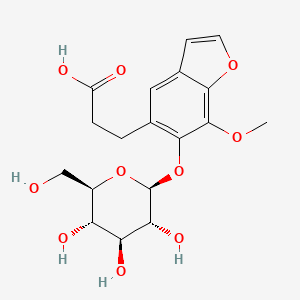
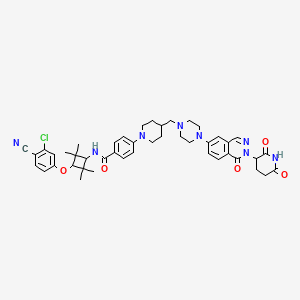
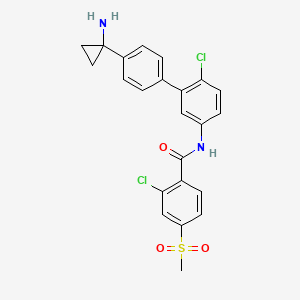
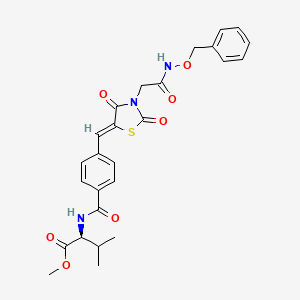
![6-[5-(5-chloro-2,4-difluorophenyl)-1H-pyrazol-4-yl]-N-[2-(4-propan-2-ylpiperazin-1-yl)ethyl]-1,5-naphthyridin-3-amine](/img/structure/B12393103.png)
![[(2R,4S,5R)-5-[5-(azidomethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B12393104.png)
